

how to dissolve formazan crystals completely for accurate readings

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Compound of Interest

Compound Name: MTTB

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Technical Support Center: Formazan Crystal Dissolution

Welcome to the technical support center for formazan-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve complete formazan crystal dissolution for accurate and reproducible results in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is formazan and why is its complete dissolution crucial?

Formazan is a purple, water-insoluble crystalline product formed by the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.^[1] Incomplete dissolution of these crystals will lead to inaccurate and underestimated absorbance readings, resulting in unreliable cell viability data.^{[2][3]}

Q2: What are the most common solvents used to dissolve formazan crystals?

The most commonly used solvents for formazan dissolution are dimethyl sulfoxide (DMSO), acidified isopropanol, and a mixture of a detergent like sodium dodecyl sulfate (SDS) with an

organic solvent such as dimethylformamide (DMF).[2][4][5] Pure, anhydrous DMSO is a popular choice due to its excellent solubilizing properties.[2][6]

Q3: Can I leave the formazan crystals dissolving overnight?

Yes, it is possible to leave the formazan crystals to dissolve overnight, particularly when using a solubilization solution containing SDS-HCl.[7] However, the stability of the formazan signal can vary depending on the solvent used.[7] For instance, the color of formazan dissolved in acid-isopropanol is reported to be stable for a few hours at room temperature.[7] It is always recommended to follow the specific instructions of the assay kit manufacturer or to validate the stability for your specific conditions.

Q4: Why are my formazan crystals not dissolving completely?

Incomplete formazan dissolution can be caused by several factors, including:

- Insufficient solvent volume: Ensure an adequate volume of the solubilizing agent is added to each well.[2]
- Inadequate mixing: Gentle agitation is necessary to ensure the solvent reaches all the crystals.[2]
- Incorrect solvent composition: The choice of solvent is critical and may need to be optimized for your cell type.[2]
- Presence of residual media: Some components in the cell culture media can interfere with formazan solubilization. It is often recommended to remove the media before adding the solvent.[6][8][9]
- Low temperature: Dissolution is generally more efficient at room temperature or 37°C.[6][10]

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Low or inconsistent absorbance readings	Incomplete formazan crystal dissolution.	<ul style="list-style-type: none">- Increase the volume of the solubilization solvent.- Ensure thorough mixing by using an orbital shaker or by gentle pipetting.[2][3][6]- Visually inspect the wells under a microscope to confirm complete dissolution before reading the plate.[2]- Consider switching to a different solubilization solution, such as one containing SDS.[2][4]
Visible crystals remaining after adding solvent	<ul style="list-style-type: none">- The chosen solvent is not effective for the cell type or experimental conditions.- Insufficient incubation time with the solvent.	<ul style="list-style-type: none">- Optimize the solubilization solvent. A combination of 5% SDS in buffered DMF or DMSO has been shown to be effective.[4][11][12]- Increase the incubation time with the solvent, potentially with gentle agitation.[3] Incubating for 15-30 minutes on an orbital shaker is often recommended.[2][3]
High background absorbance	<ul style="list-style-type: none">- Contamination of reagents.- Interference from phenol red in the culture medium.[8]- Direct reduction of MTT by components in the culture medium or by the tested compounds.[11]	<ul style="list-style-type: none">- Use sterile, high-purity reagents.- Use phenol red-free medium during the MTT incubation step.[8]- Include a blank control (medium and MTT, but no cells) to subtract the background absorbance.[11]
Precipitate formation after adding the solvent	Interaction between the solvent and components of the residual cell culture medium.	<ul style="list-style-type: none">- Carefully remove all the culture medium before adding the solubilization solvent.[6][8]

For suspension cells, this can be done by centrifuging the plate and carefully aspirating the supernatant.[\[2\]](#)

Experimental Protocols

Standard MTT Assay Protocol for Adherent Cells

- Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
- Treatment: Remove the culture medium and add fresh medium containing the test compounds. Incubate for the desired period.
- MTT Addition: Add 10-50 μ L of MTT solution (typically 5 mg/mL in PBS) to each well.[\[2\]](#)[\[13\]](#)
- Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for formazan crystal formation.[\[2\]](#)
- Medium Removal: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[\[2\]](#)[\[6\]](#)
- Formazan Solubilization: Add 100-200 μ L of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol, or 5% SDS in buffered DMF) to each well.[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Incubation and Mixing: Incubate the plate at room temperature or 37°C for at least 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[\[6\]](#)
- Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[\[2\]](#)

Solubilization Solution Preparation

- Acidified Isopropanol: 0.04 N HCl in isopropanol.[\[2\]](#)
- SDS Solution: 10% SDS in 0.01 M HCl.[\[2\]](#)

- Buffered DMSO/DMF with SDS: 5% SDS in DMSO or DMF buffered with ammonia buffer to pH 10.[1][4]

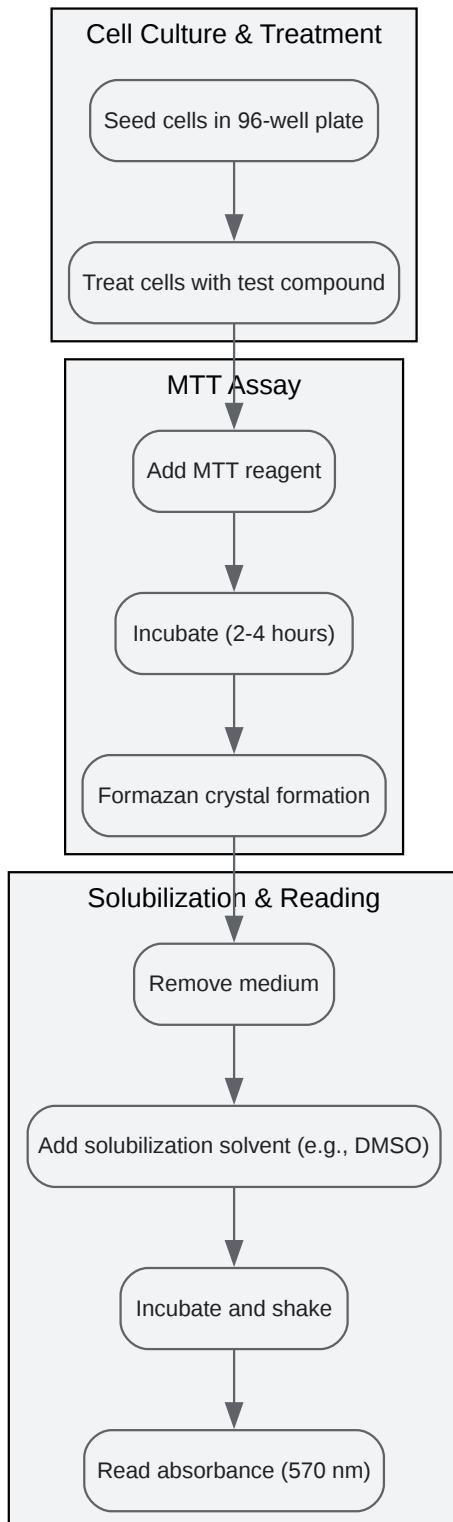
Data Presentation

Table 1: Comparison of Common Formazan Solubilization Solvents

Solvent	Composition	Incubation Time	Advantages	Disadvantages
DMSO	100% Dimethyl Sulfoxide	15-20 minutes[6]	- Excellent solubilizing capacity for formazan.[2] - Rapid action.	- Can be toxic to some cells at high concentrations. [2] - May require removal of all media to be effective.[9]
Acidified Isopropanol	Isopropanol with ~0.04 N HCl	15-30 minutes	- Effective at dissolving formazan. - The acidic environment can stabilize the formazan product.[2]	- The acid can interfere with some downstream applications.
SDS in Buffered DMF/DMSO	5-10% SDS in buffered DMF or DMSO (pH 10)	5 minutes to overnight[4][7]	- Provides rapid and complete solubilization of both formazan and cells.[1][4] - Reduces interference from cellular debris. - Stable color for at least 24 hours. [4]	- SDS can cause bubble formation if mixed vigorously. - May require longer incubation for complete dissolution in some cases.

Visualizations

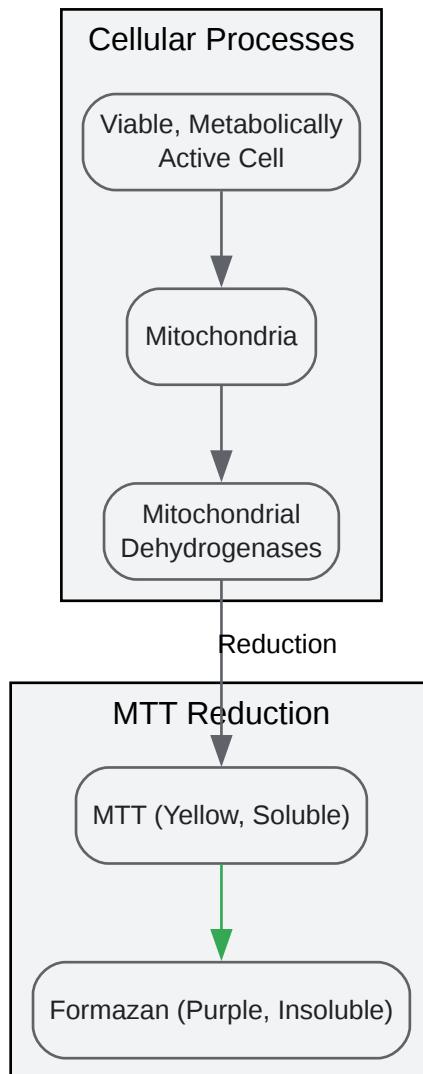
MTT Assay Experimental Workflow



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Caption: A flowchart of the major steps in a typical MTT cell viability assay.

Cell Viability and MTT Reduction Pathway



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Caption: The biochemical pathway illustrating the reduction of MTT to formazan by viable cells.

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